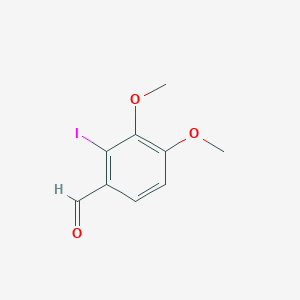

2-Iodo-3,4-dimethoxybenzaldehyde

Description

Significance of Aryl Halides as Synthetic Precursors

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to the aromatic ring, are fundamental precursors in organic synthesis. wikipedia.org Their importance stems largely from their ability to participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. fiveable.me These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these processes is dependent on the nature of the halogen, with iodides generally being more reactive than bromides or chlorides. fiveable.me This reactivity allows for the construction of complex molecular scaffolds, making aryl halides indispensable intermediates in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. iitk.ac.inlibretexts.orgtaylorandfrancis.com For instance, aryl halides are used as starting materials for synthesizing drugs like aspirin (B1665792) and ibuprofen. iitk.ac.in They also serve as intermediates for creating aldehydes, ketones, and carboxylic acids. iitk.ac.in

Overview of Dihalo- and Dimethoxybenzaldehydes as Building Blocks

Dihalo- and dimethoxybenzaldehydes are valuable subclasses of multifunctional building blocks in synthetic chemistry. cymitquimica.com These compounds offer multiple reaction sites for chemists to exploit. The aldehyde group provides a handle for transformations such as oxidation, reduction, and condensation reactions to form larger structures. Simultaneously, the halogen atoms serve as key functional groups for metal-catalyzed cross-coupling reactions. The methoxy (B1213986) groups, on the other hand, modulate the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and providing potential sites for further modification, such as demethylation to reveal a reactive phenol. The specific positioning of these groups on the benzaldehyde (B42025) scaffold allows for the regioselective synthesis of highly substituted aromatic compounds, which are common motifs in medicinal chemistry and materials science. nih.govwhiterose.ac.uk For example, compounds like 2,6-dichloro-3,5-dimethoxybenzaldehyde (B2469317) and 3-bromo-2-iodo-4,5-dimethoxybenzaldehyde are utilized in the construction of complex molecular frameworks. uni-muenchen.de

Positioning of 2-Iodo-3,4-dimethoxybenzaldehyde in Contemporary Organic Chemistry

This compound holds a strategic position in modern organic synthesis. ontosight.ai This compound combines the high reactivity of an aryl iodide in cross-coupling reactions with the synthetic versatility of the benzaldehyde functional group. bldpharm.com The iodine atom at the 2-position makes it an excellent substrate for palladium-catalyzed reactions, allowing for the introduction of a wide range of substituents at this position. The 3,4-dimethoxy substitution pattern is found in numerous natural products and pharmacologically active molecules. The precursor to this compound, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), is itself a widely used flavorant and an intermediate in the synthesis of some pharmaceuticals. wikipedia.org Therefore, this compound serves as a highly valuable and specialized building block for the efficient synthesis of complex, poly-functionalized aromatic compounds, particularly those derived from natural product scaffolds. ontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodo-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUHGWFWMWDFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473663 | |

| Record name | 2-iodo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138490-95-6 | |

| Record name | 2-Iodo-3,4-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138490-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties

Synthetic Routes to this compound

The primary method for synthesizing this compound is through the direct electrophilic iodination of its precursor, 3,4-dimethoxybenzaldehyde (B141060), which is also known as veratraldehyde. nih.gov A common and high-yielding procedure involves treating veratraldehyde with N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid in a suitable solvent such as acetonitrile. nih.govmdpi.com This reaction proceeds under reflux conditions and can achieve near-quantitative yields. nih.govmdpi.com

Alternative iodination methods have also been reported for similar substituted benzaldehydes, which could be applicable. These include the use of iodine in combination with silver salts, such as silver nitrate (B79036) or silver trifluoroacetate (B77799), which can effectively iodinate activated aromatic rings. researchgate.net Another approach described for related isomers involves a metal-halogen exchange from a bromo-precursor followed by quenching with iodine. orgsyn.org For instance, 6-bromo-3,4-dimethoxybenzaldehyde can be converted to its corresponding organolithium species and then treated with iodine to yield 6-iodo-3,4-dimethoxybenzaldehyde. orgsyn.org

Multi-step Synthetic Routes from Simpler Precursors

Physical and Spectroscopic Properties

This compound is a solid at room temperature. Its key physical and spectroscopic data are summarized in the table below. The spectral characteristics are consistent with its structure, showing signals for the aldehyde proton, the aromatic protons, and the two distinct methoxy (B1213986) groups in the NMR spectra.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉IO₃ | chemsynthesis.comcymitquimica.comnih.gov |

| Molecular Weight | 292.07 g/mol | chemsynthesis.comcymitquimica.com |

| Melting Point | 77-78 °C | chemsynthesis.com |

| Appearance | Solid | |

| CAS Number | 138490-95-6 | cymitquimica.com |

Spectroscopic data for the closely related compound 2-Iodo-3,4,5-trimethoxybenzaldehyde shows a characteristic aldehyde proton signal around 10.05 ppm and aromatic proton signals in the appropriate region, which would be similar for the title compound. researchgate.net

Reactivity and Mechanistic Investigations of 2 Iodo 3,4 Dimethoxybenzaldehyde

Carbon-Halogen Bond Reactivity

The carbon-iodine (C-I) bond in 2-iodo-3,4-dimethoxybenzaldehyde is a key site of reactivity, participating in both nucleophilic substitution and metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAAr) reactions on aryl halides are generally challenging but can be facilitated by the presence of electron-withdrawing groups. lumenlearning.compressbooks.pub In this compound, the aldehyde group exerts an electron-withdrawing effect, which can activate the aromatic ring towards nucleophilic attack. However, the two methoxy (B1213986) groups are strongly electron-donating, which tends to deactivate the ring for this type of reaction.

The generally accepted mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.compressbooks.pub The subsequent elimination of the iodide ion restores the aromaticity and yields the substitution product. The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. lumenlearning.com While direct nucleophilic substitution on this compound is not extensively reported, the presence of the iodine atom makes it a candidate for such transformations under specific conditions with strong nucleophiles.

The C-I bond of this compound readily undergoes oxidative addition to low-valent transition metal complexes, a fundamental step in many catalytic cross-coupling reactions. mdpi.comlibretexts.orglibretexts.org This process involves the insertion of a metal center, typically palladium(0), into the C-I bond, forming an organopalladium(II) species. mdpi.comlibretexts.orgacs.org The reactivity order for aryl halides in oxidative addition is generally I > Br > Cl > F, making aryl iodides like this compound highly reactive substrates. psu.edu This high reactivity allows for milder reaction conditions in subsequent coupling steps. nih.gov

The oxidative addition is the first step in the catalytic cycles of important reactions like Suzuki, Heck, and Sonogashira couplings, which are discussed in more detail in section 3.3. mdpi.comlibretexts.orglibretexts.org

Carbonyl Group Transformations

The aldehyde functional group in this compound is a versatile handle for a variety of chemical modifications, including reduction to an alcohol and reaction with organometallic reagents to form new carbon-carbon bonds.

The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-iodo-3,4-dimethoxyphenyl)methanol. A common and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like 2-propanol, often with heating. cdnsciencepub.com This reduction is a key step in the synthesis of various natural products and other complex molecules. cdnsciencepub.com

Table 1: Reduction of this compound

| Reagent | Solvent | Conditions | Product | Yield | Reference |

| Sodium Borohydride | 2-Propanol | Reflux, 12h | (2-Iodo-3,4-dimethoxyphenyl)methanol | 96% | cdnsciencepub.com |

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to the electrophilic carbon of the aldehyde group. libretexts.orgmasterorganicchemistry.compressbooks.pub This reaction provides a powerful method for forming new carbon-carbon bonds and synthesizing secondary alcohols. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming an alkoxide intermediate. masterorganicchemistry.compressbooks.pub A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com Both Grignard and organolithium reagents are highly reactive and require anhydrous conditions as they are strong bases that react with water. libretexts.orgmnstate.edu

While specific examples with this compound are not detailed in the provided search results, this is a general and predictable reaction for aldehydes. masterorganicchemistry.comnih.gov The reaction of this compound with an organometallic reagent (R-M) would be expected to produce a secondary alcohol of the structure 2-iodo-3,4-dimethoxy-α-R-benzyl alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the C-I bond. nih.govsmolecule.com These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. clockss.org

The general catalytic cycle for these reactions begins with the oxidative addition of the aryl iodide to a Pd(0) catalyst. mdpi.comlibretexts.org This is followed by transmetalation with an organometallic coupling partner (in Suzuki and Negishi reactions) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira reactions). mdpi.comlibretexts.orglibretexts.orgwikipedia.org The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. mdpi.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. libretexts.orgfishersci.co.uk It is a versatile method for forming biaryl structures and is widely used in the synthesis of pharmaceuticals and complex molecules. rsc.orgnobelprize.org The electron-donating methoxy groups on this compound can enhance the reactivity in Suzuki couplings.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. libretexts.orgclockss.org This reaction is a powerful tool for creating new carbon-carbon bonds and has been applied to the synthesis of various heterocyclic compounds and natural products. soton.ac.ukchim.it

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of aryl alkynes, which are important intermediates in the preparation of natural products and organic materials. molaid.comresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions A representative table illustrating the types of products expected from cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner Example | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-Formyl-5,6-dimethoxy-1,1'-biphenyl |

| Heck Reaction | Styrene | 2-Formyl-5,6-dimethoxy-stilbene |

| Sonogashira Coupling | Phenylacetylene (B144264) | 2-(Phenylethynyl)-3,4-dimethoxybenzaldehyde |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboranes and organic halides. youtube.com For a substrate like this compound, this reaction opens pathways to a diverse array of biaryl and styrenyl derivatives.

Investigation of Catalytic Systems and Ligand Effects (e.g., Palladium Catalysts, Phosphine (B1218219) Ligands)

The efficiency of the Suzuki-Miyaura coupling is profoundly dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org While a variety of phosphine-ligated palladium catalyst systems are employed, those based on triphenylphosphine (B44618) ([Pd(PPh₃)₄]) are still widely used. acs.org However, studies have revealed that subtle changes in reaction conditions can have a significant impact on the efficiency of couplings involving aryl iodides. acs.org

Electron-rich and sterically bulky ligands are known to facilitate the key steps of the catalytic cycle. libretexts.org Electron-rich ligands, such as those containing alkylphosphine or ferrocene (B1249389) moieties, promote the initial oxidative addition of the aryl iodide to the Pd(0) center. yonedalabs.com Bulky ligands, on the other hand, can accelerate the final reductive elimination step to release the product and regenerate the active catalyst. yonedalabs.com For instance, the use of bulky, electron-rich phosphine ligands on the palladium catalyst, in conjunction with stronger bases, has been shown to improve reactivity, even with less reactive electrophiles like aryl chlorides. libretexts.org

The choice of ligand can also influence the stereochemical outcome of the reaction, a critical consideration when synthesizing chiral molecules. researchgate.net The development of specialized ligands has enabled highly selective couplings that were previously challenging. nih.gov

Table 1: Common Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Common Ligands | Key Characteristics |

| [Pd(PPh₃)₄] | Triphenylphosphine (PPh₃) | Widely used, but can be inefficient at lower temperatures with aryl iodides. acs.org |

| [Pd₂(dba)₃] | Various phosphines (e.g., P(t-Bu)₃, PCy₃, SPhos) | Versatile precatalyst, often paired with bulky, electron-rich ligands. organic-chemistry.orgmit.edu |

| [Pd(OAc)₂] | Various phosphines (e.g., PCy₃) | Common and cost-effective palladium source. organic-chemistry.org |

| PEPPSI-type precatalysts | N-heterocyclic carbenes (NHCs) | Often used with sterically hindered NHC ligands. yonedalabs.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Substrate Scope and Functional Group Tolerance in Aryl Iodide Couplings

Aryl iodides are generally highly reactive electrophiles in Suzuki-Miyaura couplings due to the relatively weak C-I bond, which facilitates oxidative addition. yonedalabs.com The reaction typically exhibits broad substrate scope and good tolerance for a variety of functional groups. However, the electronic nature of the substituents on the aryl iodide can influence its reactivity. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups may have the opposite effect. yonedalabs.com

In the case of this compound, the presence of the aldehyde group, an electron-withdrawing moiety, would be expected to enhance the reactivity of the aryl iodide. Conversely, the two electron-donating methoxy groups could potentially temper this effect. The successful coupling of this substrate would therefore depend on a well-optimized catalytic system that can accommodate this mixed electronic profile.

The reaction is also known for its tolerance to sterically hindered substrates, including those with ortho-substituents. nih.govnih.gov This is a significant advantage for the synthesis of complex, highly substituted aromatic compounds.

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (Ar-I) to a Pd(0) complex. This step involves the cleavage of the C-I bond and the formation of a square-planar Pd(II) intermediate, [Pd(Ar)(I)L₂]. libretexts.org The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl. yonedalabs.com

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org The exact mechanism of transmetalation can be complex and is a subject of ongoing research.

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) intermediate, [Pd(Ar)(R)L₂], to form the new C-C bond of the product (Ar-R) and regenerate the active Pd(0) catalyst. libretexts.org This step is often favored by the use of bulky ligands. yonedalabs.com

While this general mechanism is widely accepted, the specific details can vary depending on the substrates, catalyst, ligands, and reaction conditions used. libretexts.org

Sonogashira Coupling Methodologies

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction provides a direct route to arylalkynes, which are important structural motifs in many natural products and functional materials. For this compound, this reaction allows for the introduction of an alkyne moiety, further expanding its synthetic utility.

Applications of Palladium-Copper Co-catalyzed Systems

The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. researchgate.net The most commonly used catalysts are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often in conjunction with a copper(I) salt like CuI. libretexts.org The reaction is typically carried out in the presence of an amine base, which serves both as a base and, in some cases, as a solvent. organic-chemistry.org

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki-Miyaura coupling, oxidative addition of the aryl iodide to the Pd(0) species occurs first. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl intermediate, transferring the acetylide group to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.org

The use of a palladium-copper co-catalyzed system has been shown to be effective for the coupling of various aryl iodides, including those with electron-donating or electron-withdrawing groups. mdpi.com

Development and Utility of Copper-Free Sonogashira Variations

While the traditional palladium-copper co-catalyzed Sonogashira reaction is highly effective, concerns over the environmental impact and potential for homocoupling of the alkyne (Glaser coupling) catalyzed by copper have driven the development of copper-free variations. rsc.org

In copper-free Sonogashira couplings, the reaction is believed to proceed through a different mechanism. The deprotonation of the alkyne is thought to be facilitated by the amine base, followed by coordination to the palladium center. libretexts.org The development of highly active palladium catalysts, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, has been crucial for the success of these copper-free methods. organic-chemistry.orgnih.gov These systems have demonstrated broad substrate scope, including the coupling of aryl iodides. nih.gov The absence of copper can also lead to milder reaction conditions and improved functional group tolerance in some cases. rsc.org

Table 2: Comparison of Sonogashira Coupling Methodologies

| Feature | Palladium-Copper Co-catalyzed | Copper-Free |

| Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄) and Cu(I) salt (e.g., CuI) libretexts.org | Pd catalyst with specialized ligands (e.g., bulky phosphines, NHCs) nih.gov |

| Key Mechanistic Step | Transmetalation from a copper acetylide wikipedia.org | Direct reaction of the alkyne with the palladium complex libretexts.org |

| Potential Side Reaction | Glaser homocoupling of the alkyne rsc.org | Can be minimized with appropriate ligand and base selection. |

| Advantages | Well-established, high reactivity. researchgate.net | Milder conditions, avoids copper toxicity, can prevent homocoupling. rsc.org |

Strategies for Control and Minimization of Homocoupling Side Reactions

In Sonogashira coupling reactions, the formation of symmetrical diynes, resulting from the homocoupling of terminal alkynes, is a significant side reaction that can diminish the yield of the desired cross-coupled product. washington.eduresearchgate.net This process, often referred to as Glaser coupling, is particularly problematic when the terminal alkyne is valuable or the separation of the cross-coupled product from the homocoupled byproduct is challenging. lucp.net The mechanism of this side reaction is believed to involve the copper(I) acetylide intermediate, which can undergo oxidative dimerization in the presence of an oxidant, typically oxygen. washington.edumdpi.com

Several strategies have been developed to suppress this undesirable homocoupling pathway. A key approach involves carefully controlling the reaction atmosphere. Research has shown that conducting the Sonogashira reaction under an atmosphere of hydrogen gas diluted with an inert gas like nitrogen or argon can significantly reduce the amount of homocoupling to as low as 2%. washington.edunih.gov This is attributed to the ability of hydrogen to reduce any oxidized copper(II) species back to the active copper(I) catalyst, thereby inhibiting the oxidative dimerization of the alkyne. researchgate.net

Further control can be achieved by manipulating the reaction conditions. Comparative studies suggest that the extent of homocoupling is influenced by the concentrations of both the catalyst and oxygen. washington.edunih.gov Therefore, thorough deoxygenation of the solvent and reagents is a critical step. Additionally, the choice of base and solvent can play a role. While amines like triethylamine (B128534) or piperidine (B6355638) are commonly used, their purity and the absence of oxidizing contaminants are essential. scispace.com The use of palladium-only catalyst systems, which avoid the copper co-catalyst altogether, represents another avenue to circumvent Glaser-Hay coupling, although this may require different reaction conditions to achieve high efficiency. lucp.net

Table 1: Strategies to Minimize Homocoupling in Sonogashira Reactions

| Strategy | Principle | Key Parameters |

| Atmosphere Control | Inhibit oxidative dimerization of copper acetylides. | Use of H₂ (diluted with N₂ or Ar) atmosphere. washington.edunih.gov |

| Reagent Purity | Minimize the presence of oxidants. | Thoroughly degas solvents and use pure amines. washington.eduscispace.com |

| Catalyst System | Avoid the species responsible for homocoupling. | Employ copper-free catalyst systems. lucp.net |

| Concentration Control | Reduce the rate of the bimolecular side reaction. | Control catalyst and oxygen concentration. nih.gov |

Synthesis of Alkynylarene Derivatives

This compound is a valuable substrate for Sonogashira coupling reactions, enabling the synthesis of a diverse range of alkynylarene derivatives. This reaction involves the palladium- and copper-catalyzed coupling of the aryl iodide with a terminal alkyne to form a new carbon-carbon bond. mdpi.comorganic-chemistry.org The general scheme for this transformation allows for the introduction of various substituted and unsubstituted ethynyl (B1212043) groups at the 2-position of the benzaldehyde (B42025) core.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base, such as triethylamine (Et₃N) or piperidine, which also often serves as the solvent. mdpi.comscirp.org The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. organic-chemistry.org

For example, the coupling of an aryl iodide, structurally similar to this compound, with terminal alkynes like phenylacetylene or trimethylsilylacetylene (B32187) (TMSA) proceeds efficiently under these standard conditions. scispace.comresearchgate.net The synthesis of arylpyridylethynes and other donor-acceptor systems has been successfully achieved using these methods, highlighting the reaction's broad applicability. washington.eduresearchgate.net The resulting alkynylarene derivatives of this compound are versatile intermediates for the synthesis of more complex heterocyclic and polycyclic aromatic systems.

Table 2: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Product Type |

| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 2-Alkynylarene |

| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 2-(Phenylethynyl)arene |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Piperidine | 3-Alkynylpyridine |

Stille Coupling and Other Metal-Catalyzed Cross-Couplings

Beyond the Sonogashira reaction, this compound is a suitable electrophile for other palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The Stille reaction creates a carbon-carbon bond by coupling an organohalide with an organostannane reagent. commonorganicchemistry.com For this compound, this provides a powerful method for introducing a wide variety of alkyl, vinyl, aryl, and heteroaryl groups at the 2-position.

A general procedure for the Stille coupling involves reacting the aryl iodide with an organotributylstannane derivative in an anhydrous, degassed solvent like DMF or toluene. commonorganicchemistry.comrsc.org The reaction is catalyzed by a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃. rsc.org Copper(I) iodide is sometimes added as a co-catalyst to accelerate the reaction. commonorganicchemistry.com The reaction typically requires heating, often between 80-110 °C, to proceed to completion. commonorganicchemistry.comrsc.org

While specific examples detailing the Stille coupling of this compound are not prevalent in the cited literature, the reaction's broad scope with other aryl iodides provides a strong basis for its applicability. researchgate.net For instance, the coupling of various aryl halides with vinylstannanes or arylstannanes is well-established, suggesting that reactions between this compound and reagents like tributyl(vinyl)stannane or tributyl(phenyl)stannane would yield the corresponding 2-vinyl or 2-phenyl derivatives.

Table 3: General Conditions for Stille Coupling of Aryl Iodides

| Organohalide | Organostannane | Catalyst | Additive/Ligand | Solvent | Temperature (°C) |

| Ar-I | R-SnBu₃ | Pd(PPh₃)₄ | CuI | DMF | 100 |

| Ar-I | R-SnBu₃ | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 90-110 |

| Ar-Br | R-SnBu₃ | Pd(PPh₃)₄ | None | DMF | 80 |

Other Significant Reaction Pathways

Ullmann Coupling and Dimerization Reactions

The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds through the copper-mediated reductive coupling of two aryl halide molecules. chem-station.comorganic-chemistry.org this compound can undergo this reaction to produce the symmetrical dimer, 6,6'-diformyl-2,2',3,3'-tetramethoxybiphenyl. oup.com

This dimerization is typically achieved by heating the aryl iodide in the presence of activated copper powder. organic-chemistry.orgoup.com The reaction often requires high temperatures, sometimes in excess of 200 °C, and can be performed neat or in a high-boiling solvent like nitrobenzene (B124822) or dimethylformamide. oup.comwikipedia.org The reactivity of the aryl halide in Ullmann couplings follows the order I > Br > Cl, making this compound an excellent substrate for this transformation. chem-station.com

The resulting biphenyl (B1667301) structure is of interest as it links two veratraldehyde units, which are related to intermediates in the melanogenesis of 3,4-dihydroxyphenylalanine (DOPA). oup.com While the classic Ullmann conditions can be harsh, modern variations using soluble copper(I) catalysts, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), can mediate the coupling at much lower temperatures and with greater functional group tolerance. chem-station.com

In addition to homocoupling, a mixed Ullmann reaction between 2-iodo-veratraldehyde and 5-iodo-veratraldehyde has been reported to yield the head-to-tail dimer, 5,6'-diformyl-2,2',3,3'-tetramethoxybiphenyl, demonstrating the potential for creating unsymmetrical biaryls. oup.com

Derivatization to Phenolic Analogs (e.g., 2-Hydroxy-3,4-dimethoxybenzaldehyde derivatives)

The iodo group of this compound can be replaced with a hydroxyl group to yield the corresponding phenolic analog, 2-hydroxy-3,4-dimethoxybenzaldehyde. This transformation is a type of nucleophilic aromatic substitution, often facilitated by a copper catalyst in a process related to the Ullmann ether synthesis. wikipedia.orgthieme-connect.de

A reported method for the analogous hydrolysis of 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) involves heating the iodo compound with cesium hydroxide (B78521) monohydrate in the presence of catalytic amounts of copper(I) oxide (Cu₂O), pyridine-2-aldoxime (B213160) as a ligand, and tetrabutylammonium (B224687) bromide in water. mdpi.com This procedure results in a high yield of the corresponding 2-hydroxy-4,5-dimethoxybenzaldehyde. mdpi.comresearchgate.net Given the structural similarity, this methodology is directly applicable to the conversion of this compound to its phenolic derivative.

The resulting o-hydroxybenzaldehyde is a valuable synthetic intermediate. mdpi.comresearchgate.net The presence of the aldehyde and the adjacent hydroxyl group allows for a variety of subsequent reactions, such as the synthesis of coumarins and other heterocyclic systems. mdpi.com This derivatization highlights the utility of the iodo group as a synthetic handle that can be readily converted to other important functional groups.

Table 4: Reagents for the Conversion of Aryl Iodides to Phenols

| Aryl Iodide Substrate | Hydroxide Source | Catalyst System | Solvent | Product | Yield (%) | Reference |

| 2-Iodo-4,5-dimethoxybenzaldehyde | CsOH·H₂O | Cu₂O / pyridine-2-aldoxime | H₂O | 2-Hydroxy-4,5-dimethoxybenzaldehyde | 85 | mdpi.com |

| 2-Iodo-3,4,5-trimethoxybenzaldehyde | CsOH·H₂O | Cu₂O / pyridine-2-aldoxime | H₂O | 2-Hydroxy-3,4,5-trimethoxybenzaldehyde | 83 | mdpi.com |

Applications of 2 Iodo 3,4 Dimethoxybenzaldehyde As a Synthetic Building Block

Construction of Complex Organic Molecules

The specific placement of the functional groups on 2-Iodo-3,4-dimethoxybenzaldehyde allows for the strategic construction of intricate molecular frameworks. The aldehyde group can be readily converted into other functionalities, such as alcohols or carboxylic acids, while the iodine atom can participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The presence of both an aldehyde and an iodo group on the same molecule opens up numerous possibilities for elaborating and diversifying carbon skeletons. The aldehyde can undergo reactions like Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations to extend the carbon chain. Simultaneously, the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are powerful methods for creating new carbon-carbon bonds. This dual reactivity allows for a modular approach to complex molecule synthesis. For instance, the aldehyde can be first transformed, and the resulting product can then undergo a cross-coupling reaction at the iodo position, or vice versa.

Table 1: Carbon Framework Elaboration Strategies

| Reaction Type | Functional Group | Description |

| Wittig Reaction | Aldehyde | Reacts with a phosphonium (B103445) ylide to form an alkene, extending the carbon chain. rsc.org |

| Horner-Wadsworth-Emmons Reaction | Aldehyde | Reacts with a phosphonate (B1237965) carbanion to form an alkene, often with high stereoselectivity. |

| Aldol Condensation | Aldehyde | Reacts with an enolate or enol to form a β-hydroxy aldehyde or ketone, creating a new carbon-carbon bond. |

| Suzuki Coupling | Iodo | Reacts with a boronic acid in the presence of a palladium catalyst to form a biaryl compound. |

| Sonogashira Coupling | Iodo | Reacts with a terminal alkyne in the presence of palladium and copper catalysts to form an aryl alkyne. caltech.edu |

| Heck Coupling | Iodo | Reacts with an alkene in the presence of a palladium catalyst to form a substituted alkene. |

The term "regioselective" refers to a chemical reaction that favors the formation of one constitutional isomer over another. In the case of this compound, the positions of the substituents on the benzene (B151609) ring direct further chemical modifications to specific locations. For example, electrophilic aromatic substitution reactions will be directed to specific positions on the ring due to the electronic effects of the existing methoxy (B1213986), iodo, and aldehyde groups. This predictability is highly valuable in multi-step syntheses where precise control over the molecular architecture is essential. Iron(III)-catalyzed iodination of arenes is one method that has been developed for highly regioselective iodination. acs.org

Table 2: Regioselective Functionalization

| Reaction Type | Position(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | C-5 or C-6 | The directing effects of the methoxy, iodo, and aldehyde groups. |

| Ortho-lithiation | C-2 or C-6 | Directed by a coordinating group, allowing for subsequent reaction with an electrophile at a specific ortho position. |

| Cross-Coupling Reactions | C-2 | The position of the iodine atom dictates the site of new bond formation. |

Synthesis of Biologically Active Compounds and Natural Product Analogs

The structural motifs present in this compound are found in numerous naturally occurring and synthetic compounds with interesting biological activities. Consequently, this building block has been employed in the synthesis of various important molecules.

3,4-dihydroxyphenylalanine (DOPA) is a crucial amino acid involved in the biosynthesis of neurotransmitters. Dimers of DOPA are of interest as potential intermediates in melanogenesis, the process of pigment formation. oup.com this compound has been utilized in the synthesis of veratrumaldehyde dimers, which are precursors to DOPA dimers. oup.com Specifically, an Ullmann reaction of this compound can be used to create a biphenyl (B1667301) linkage, forming 6,6'-diformyl-2,2',3,3'-tetramethoxybiphenyl. oup.com This dimer can then be further elaborated to the corresponding DOPA dimer.

Aryltetralin lignans (B1203133) are a class of natural products with a wide range of biological activities, including antitumor and antiviral properties. An asymmetric synthesis of the aryltetralin lignan (B3055560) (-)-deoxysikkimotoxin has been reported where this compound serves as a key intermediate. cdnsciencepub.com In this synthesis, the aldehyde is first protected, and then the iodo group is utilized in subsequent steps to construct the characteristic aryltetralin skeleton. The ability to manipulate both the aldehyde and iodo functionalities is critical for the successful construction of this complex natural product.

Coumarins are a large class of naturally occurring and synthetic compounds with diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. nih.govjetir.org A methodology for the total synthesis of 3,4-unsubstituted coumarins has been developed that utilizes 2-iodo-4,5-dimethoxybenzaldehyde (B1624881), a constitutional isomer of the subject compound, as a key starting material. nih.govmdpi.com In this process, the 2-iodo-4,5-dimethoxybenzaldehyde is first hydrolyzed to the corresponding 2-hydroxy-4,5-dimethoxybenzaldehyde. nih.govmdpi.com This o-hydroxybenzaldehyde is then cyclized to form the coumarin (B35378) ring system. nih.govmdpi.com This approach provides a rapid and efficient route to these important molecules. nih.govmdpi.com

Role in Indole (B1671886) Alkaloid Synthesis

While direct synthesis of indole alkaloids using this compound is not extensively documented in the provided results, the synthesis of related iodo-dimethoxybenzaldehyde derivatives highlights their importance in constructing indole-containing natural products. For instance, 3-iodo-4,5-dimethoxybenzaldehyde (B1587035) has been utilized as a starting material in the multi-step synthesis of chloropeptin I and II. researchgate.net This suggests that ortho-iodinated dimethoxybenzaldehydes are valuable precursors for complex indole alkaloids. The general strategy often involves the Sonogashira coupling of an ortho-halobenzaldehyde with a terminal alkyne, followed by cyclization to form the indole ring system. osti.gov Methoxy-activated indoles, which can be derived from dimethoxybenzaldehyde precursors, are of significant interest due to their enhanced reactivity and presence in numerous biologically active natural products. chim.it

Contribution to Amaryllidaceae Alkaloid Scaffolds

The Amaryllidaceae family of plants produces a wide array of structurally diverse and biologically active alkaloids. core.ac.ukmdpi.com The biosynthesis of these alkaloids universally proceeds through the common intermediate norbelladine, which is formed by the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde. mdpi.comnih.gov While this compound is not a direct precursor in the natural biosynthetic pathway, its structural features are relevant to the laboratory synthesis of these complex molecules. Synthetic routes toward Amaryllidaceae alkaloids often employ substituted benzaldehydes. For example, in a synthetic approach towards (+)-maritidine, a crinine-type alkaloid, 2-iodo-4,5-dimethoxybenzaldehyde was identified as a side product in an attempted enyne ring-closing metathesis reaction. soton.ac.uk This indicates its potential involvement and stability in complex reaction mixtures aimed at constructing these alkaloid scaffolds. The synthesis of various Amaryllidaceae alkaloid types, including lycorine, crinine, and galanthamine, often involves intramolecular coupling reactions where an iodinated aromatic ring can be a key reactive partner. core.ac.uksoton.ac.uk

Formation of Stilbene (B7821643) Derivatives (via related compounds)

Information directly detailing the formation of stilbene derivatives from this compound was not found in the search results.

Synthesis of Heterocyclic Compounds

Preparation of Benzoxazines

Benzoxazines are a class of heterocyclic compounds with a range of applications, including as monomers for high-performance polymers. researchgate.netnih.gov The synthesis of benzoxazines typically involves the reaction of a phenol, a primary amine, and formaldehyde (B43269) in a Mannich-like condensation. researchgate.netnih.gov While the direct use of this compound in the primary synthesis of the benzoxazine (B1645224) ring is not the standard method, substituted benzaldehydes can be used to create more complex and functionalized benzoxazine structures. researchgate.net For instance, 2-hydroxyaldehydes can be condensed with primary amines to form 3,4-dihydro-2H-1,3-benzoxazines. researchgate.net Although not a direct reactant in the most common one-pot synthesis, the aldehyde functionality of this compound could potentially be incorporated into benzoxazine derivatives through multi-step synthetic sequences.

Synthesis of Indole Derivatives

This compound serves as a valuable starting material for the synthesis of various indole derivatives. The presence of the iodo and aldehyde groups allows for sequential reactions to construct the indole core. A common strategy involves a Sonogashira coupling of the ortho-iodobenzaldehyde with a terminal alkyne, which is then followed by a cyclization reaction to form the indole ring. osti.gov This approach is flexible and allows for the introduction of various substituents onto the indole nucleus. The methoxy groups on the benzaldehyde (B42025) ring activate it for electrophilic substitution and can influence the regioselectivity of the cyclization reaction. chim.it The synthesis of methoxy-activated indoles is particularly significant as these motifs are present in many natural products with important biological activities. chim.itopenmedicinalchemistryjournal.comresearchgate.net

Formation of Pyrazolines and Quinolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they exhibit a wide range of biological activities. fip.org A general and efficient method for pyrazoline synthesis involves the one-pot condensation of an aldehyde, a ketone, and hydrazine (B178648). fip.orgorganic-chemistry.org Specifically, chalcones, which are α,β-unsaturated ketones, can be synthesized from the reaction of a substituted benzaldehyde with an acetophenone. These chalcone (B49325) intermediates then react with hydrazine to form the pyrazoline ring. core.ac.uk Therefore, this compound can be readily employed as the aldehyde component in the synthesis of a variety of substituted pyrazolines.

Quinolines are bicyclic heterocyclic compounds that are also prevalent in many biologically active compounds. nih.gov The Doebner synthesis is a well-known method for preparing quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov this compound can serve as the aldehyde component in this type of reaction to produce quinolines with corresponding substitution patterns. Another approach involves the three-component deaminative coupling of anilines, aldehydes, and allylamines catalyzed by a ruthenium complex to form 2,3-disubstituted quinolines. rsc.org Additionally, tetrazolo[1,5-a]quinolines can be synthesized from 2-azidobenzaldehydes and phenylchalcogenylacetonitriles, showcasing the versatility of substituted benzaldehydes in forming fused heterocyclic systems. nih.gov

Construction of Pyrrolopyrazinone and Pyrrolooxazinone Moieties

The pyrrolopyrazinone core is a significant heterocyclic scaffold found in various natural products and pharmacologically active compounds, including kinase inhibitors. While direct synthetic routes employing this compound for these specific moieties are not extensively documented in mainstream literature, the synthesis of structurally related heterocyclic systems often relies on precursors with similar functional group arrangements.

For instance, the synthesis of certain classes of kinase inhibitors incorporates pyrrolo[2,3-b]pyrazinone structures. google.com Theoretical studies on the electronic absorption bands and structure of peramine, a natural compound containing a pyrrolopyrazinone ring system, have been conducted to understand its properties. researchgate.net The general synthetic strategies for such fused heterocyclic systems often involve the condensation of an ortho-aminoaldehyde or a related derivative with an appropriate cyclic partner. The aldehyde function of an iodinated dimethoxybenzaldehyde could participate in the formation of an imine or enamine intermediate, which could then undergo intramolecular cyclization. The iodine atom provides a site for further molecular elaboration via cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the biological activity of the final compound. One review highlights the use of a related isomer, 3-iodo-4,5-dimethoxybenzaldehyde, as a starting material in the multi-step synthesis of marine alkaloids containing complex heterocyclic systems. rsc.org

Advanced Materials and Chemical Probes

The unique electronic and structural characteristics of this compound make it a precursor for sophisticated applications in materials science and chemical biology, including the development of materials for organic electronics and specialized probes for bio-imaging.

Iodinated organic molecules are crucial in the development of probes for biological imaging and structural analysis. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are used in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. mdpi.comnih.gov Furthermore, the covalent attachment of fluorophores to RNA, facilitated by electrophilic handles, is a powerful technique for live-cell imaging. beilstein-journals.org

While a direct synthesis of a nucleoside using this compound as the starting material is not explicitly detailed in the surveyed literature, the principles of chemical synthesis support its potential use in creating custom-labeled nucleosides or RNA probes. The synthesis of nucleoside analogues often involves the coupling of a sugar moiety with a heterocyclic or aromatic base. Iodinated benzaldehyde derivatives can be transformed into various heterocycles that could serve as novel nucleobases.

Key synthetic strategies in this field include:

Iodocyclization: An additive-controlled iodocyclization method has been developed for the stereoselective synthesis of both α- and β-nucleosides, where the iodine atom at the C2' position serves as a handle for further functionalization. nih.gov

Alkoxy-Iodination: 5-vinyluridine (B14088465) derivatives can be reacted with iodine and alcohols to produce 5-(1-alkoxy-2-iodoethyl) nucleosides, demonstrating the incorporation of iodine into the nucleoside structure. beilstein-journals.org

Fluorophore Synthesis: Benzaldehyde derivatives are key starting materials in the synthesis of fluorophores designed to bind to and image RNA aptamers like Pepper. These fluorophores can be equipped with electrophilic handles (e.g., bromoalkyl groups) to create a covalent bond with the RNA, a feature that could be engineered starting from a functionalized aldehyde. beilstein-journals.org

The this compound molecule could serve as a precursor to the aromatic portion of a fluorescent probe or a novel nucleoside analog, with the iodine atom providing a site for radio-labeling or for linking to other molecular components.

Polycyclic aromatic hydrocarbons (PAHs) and other conjugated organic molecules are fundamental building blocks for organic electronic materials used in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The synthesis of these materials often involves the use of functionalized aromatic precursors that can be coupled to build larger, conjugated systems.

The 3,4-dimethoxybenzaldehyde (B141060) structural core is a documented starting material in the synthesis of advanced materials. For example, it is used in the synthesis of nickel dithiolene complexes, which are studied as charge-transport materials. google.com In a patented process, 3,4-dimethoxybenzaldehyde is converted through several steps into 3,3′,4,4′-tetra-n-dodecyloxybenzil, a precursor for a bis(dithiolene) nickel complex that exhibits liquid crystal properties suitable for charge-transport applications. google.com

Furthermore, 3,4-dimethoxybenzaldehyde has been used as a reactant with diphenylacetylene (B1204595) in an FeCl₃-promoted reaction to synthesize Benzo[g]chrysene (BgCh) derivatives. These pentacyclic PAHs are investigated for their potential in organic semiconductor applications. rsc.org The iodo-substituent on this compound makes it particularly suitable for Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions, which are standard methods for constructing the carbon-carbon bonds needed to form conjugated polymers and complex aromatic systems for electronic materials. osti.gov The use of iodo-aromatic compounds as precursors for OLED materials is a demonstrated strategy in the field. uni-muenchen.de

Computational and Theoretical Studies of 2 Iodo 3,4 Dimethoxybenzaldehyde

Electronic Structure and Reactivity Predictions

The electronic structure of an aromatic aldehyde is fundamentally dictated by the interplay of its substituent groups. In 2-Iodo-3,4-dimethoxybenzaldehyde, the benzaldehyde (B42025) core is functionalized with an electron-withdrawing iodine atom and two electron-donating methoxy (B1213986) groups, creating a nuanced electronic environment that governs its reactivity.

Theoretical calculations, particularly DFT, are employed to quantify these electronic effects. For instance, in the closely related isomer 2-Iodo-4,5-dimethoxybenzaldehyde (B1624881), DFT calculations have shown that the iodine atom significantly reduces electron density at its attached carbon (C2), while the methoxy groups increase electron density at their respective positions. A similar polarization is expected in this compound. The aldehyde group itself is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates the carbonyl carbon for nucleophilic attack.

Key parameters derived from computational studies that help predict reactivity include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. Studies on similar molecules, like 2,5-dimethoxybenzaldehyde, have utilized DFT to determine these values and map the molecular electrostatic potential (MEP), which visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. semanticscholar.org

Table 1: Illustrative Predicted Electronic Properties (Note: This data is illustrative, based on computational studies of analogous compounds, as specific data for this compound is not readily available in the literature.)

| Computational Parameter | Predicted Value/Region | Significance |

| Mulliken Charge on C1 (Carbonyl) | Highly Positive | Site for nucleophilic attack |

| Mulliken Charge on O (Carbonyl) | Highly Negative | Site for electrophilic attack/protonation |

| Mulliken Charge on C2 (Iodine-substituted) | Positive | Influence of electron-withdrawing iodine |

| HOMO Energy | Relatively Low | Indicates moderate electron-donating capability |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests good chemical stability |

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygen | Predicts sites for intermolecular interactions |

These computational predictions are invaluable for designing synthetic routes. For example, the predicted susceptibility of the formyl C-H bond can inform the selection of reagents for oxidation or other transformations. ub.edu Similarly, understanding the electronic influence of the iodo and methoxy groups helps anticipate the regioselectivity of reactions such as palladium-catalyzed cross-coupling or further electrophilic substitution. acs.org

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is a cornerstone for elucidating the step-by-step mechanisms of chemical reactions. For a molecule like this compound, theoretical studies can map out the energetic landscape of potential reaction pathways, identifying intermediates, transition states, and calculating activation energies. This information is critical for understanding reaction kinetics and optimizing conditions.

A common reaction involving benzaldehydes is nucleophilic addition to the carbonyl group. Mechanistic modeling can detail the approach of a nucleophile, the formation of a tetrahedral intermediate, and subsequent steps. DFT calculations can determine the geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed. nih.gov

Furthermore, the presence of the iodine atom makes this compound a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies can model the entire catalytic cycle, including:

Oxidative Addition: The insertion of the palladium(0) catalyst into the carbon-iodine bond.

Transmetalation: The transfer of an organic group from another organometallic reagent to the palladium center.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated.

Studies on related aryl halides provide a framework for how these pathways are modeled, revealing the influence of ligands, solvents, and substituents on the efficiency of each step. ub.edu

Table 2: Hypothetical Modeled Reaction Pathway: Suzuki Coupling (Note: This table illustrates the type of data generated from mechanistic modeling of a plausible reaction, based on general principles of computational organometallic chemistry.)

| Reaction Step | Description | Key Computational Data |

| Reactant Complex | Formation of a complex between the Pd(0) catalyst and the aryl iodide. | Binding Energy, Geometry |

| Transition State 1 (TS1) | Oxidative addition of Pd into the C-I bond. | Activation Energy (ΔG‡), Imaginary Frequency, Geometry |

| Intermediate 1 | Formation of the Aryl-Pd(II)-I complex. | Relative Energy, Bond Lengths/Angles |

| Transition State 2 (TS2) | Transmetalation with a boronic acid derivative. | Activation Energy (ΔG‡), Geometry |

| Intermediate 2 | Formation of the Di-organo-Pd(II) complex. | Relative Energy, Geometry |

| Transition State 3 (TS3) | Reductive elimination to form the final product. | Activation Energy (ΔG‡), Geometry |

| Product Complex | Complex of the Pd(0) catalyst and the coupled product. | Dissociation Energy |

By comparing the energy profiles of competing reaction pathways, chemists can predict the major products and identify potential side reactions, leading to more efficient and selective syntheses.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and how it interacts with neighboring molecules are crucial for its physical properties, such as crystal packing and solubility. Computational methods are used to explore the molecule's conformational landscape and predict the most stable arrangements.

The primary sources of conformational flexibility in this molecule are the rotation around the single bonds connecting the aldehyde and methoxy groups to the benzene (B151609) ring. Theoretical studies on substituted benzaldehydes, such as 2,5-dimethoxybenzaldehyde, have investigated the rotational barriers and relative energies of different conformers (e.g., exo and endo isomers). semanticscholar.org For this compound, steric hindrance between the bulky iodine atom at the C2 position and the adjacent aldehyde group at C1 likely imposes significant constraints on the rotational freedom of the aldehyde group, favoring a specific orientation.

Intermolecular interactions determine how molecules arrange themselves in the solid state. Computational analysis can identify and characterize these non-covalent forces. Key interactions for this compound would include:

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the aldehyde and methoxy groups are expected.

Halogen Bonding: The iodine atom, having a region of positive electrostatic potential on its outermost surface (the σ-hole), can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of a carbonyl or methoxy group on an adjacent molecule. This has been observed in the crystal structure of the related 2-Iodo-4,5-dimethoxybenzaldehyde.

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice, providing a detailed fingerprint of the packing environment. semanticscholar.org

Table 3: Predicted Conformational and Interactional Features (Note: This table summarizes features predicted from computational analysis of analogous molecular systems.)

| Feature | Description | Predicted Outcome for this compound |

| Aldehyde Group Conformation | Rotation around the C(aryl)-C(aldehyde) bond. | A planar conformation is expected, with a high rotational barrier due to steric clash with the ortho-iodine atom. |

| Methoxy Group Conformation | Rotation around the C(aryl)-O(methoxy) bonds. | Orientations will be influenced by steric and electronic interactions with adjacent substituents. |

| Dominant Intermolecular Force | The primary force governing crystal packing. | Likely a combination of halogen bonding (C-I···O) and dipole-dipole interactions from the carbonyl groups. |

| Crystal Packing Motif | The repeating pattern of molecules in the solid state. | Potentially forming chains or sheets stabilized by halogen and hydrogen bonds. |

Understanding these structural details through computation complements experimental techniques like X-ray crystallography and provides a complete picture of the molecule's behavior at both the individual and collective levels. semanticscholar.orgnih.gov

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Efficient Transformations

Historically, the iodination of aromatic aldehydes has been achieved using various reagent systems. For instance, the direct iodination of substituted benzaldehydes has been performed using an iodine-silver trifluoroacetate (B77799) (I₂/CF₃COOAg) system in chloroform (B151607) or dichloromethane. mu-varna.bg Another established method involves the use of an iodine/periodic acid (I₂/H₅IO₆) reagent pair. mu-varna.bg

Modern advancements are moving towards milder and more efficient catalytic processes. The use of N-Iodosuccinimide (NIS) as an iodinating agent represents a significant improvement. mu-varna.bg Silver(I) catalysts, such as silver triflimide (AgNTf₂), have been shown to activate NIS, enabling the iodination of arenes under mild, acid-free conditions. acs.org Research indicates that catalyst loading can be significantly reduced, in some cases to as low as 2 mol%, making the process more economically viable for large-scale synthesis. acs.org

Furthermore, the development of metal-free, greener protocols is a key area of interest. The molecular iodine/tert-butyl hydroperoxide (I₂/TBHP) system is emerging as a sustainable option for various organic transformations, offering improved selectivity and avoiding the use of heavy metals. researchgate.net For subsequent transformations of the iodo-aldehyde, copper-based catalysts are being explored. For example, a well-defined, air-stable copper(II)-catalyst has been successfully used for the dehydrogenative coupling of 2-aminobenzylalcohols with ketones to synthesize quinolines. ijstr.org Similarly, cuprous oxide (Cu₂O) has been employed in the hydrolysis of iodo-compounds to produce o-hydroxybenzaldehydes, a crucial step in the synthesis of coumarins. mdpi.com

Table 1: Comparison of Iodination Systems for Benzaldehyde (B42025) Derivatives

| Catalytic System/Reagent | Catalyst/Additive | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| NIS/TFA | Trifluoroacetic acid | Up to 99% | High yield, simple workup. | |

| AgNTf₂/NIS | Silver triflimide | 85–92% | Mild, acid-free conditions. acs.org | acs.org |

| I₂/H₅IO₆ | Periodic acid | Not specified | Established Suzuki method. mu-varna.bg | mu-varna.bg |

| I₂/CF₃COOAg | Silver(I) trifluoroacetate | Not specified | Effective for direct iodination. mu-varna.bg | mu-varna.bg |

| I₂/TBHP | tert-butyl hydroperoxide | Not specified | Sustainable, metal-free potential. researchgate.net | researchgate.net |

Exploration of New Synthetic Applications in Medicinal Chemistry and Materials Science

2-Iodo-3,4-dimethoxybenzaldehyde serves as a versatile building block for synthesizing complex molecules with significant potential in both medicinal chemistry and materials science. ontosight.ai

In medicinal chemistry , aromatic aldehydes are foundational for producing a wide array of therapeutic agents. mu-varna.bg The iodo-dimethoxybenzaldehyde scaffold is particularly valuable. For example, this compound is a key intermediate in the asymmetric synthesis of aryltetralin lignans (B1203133) such as (−)-isolariciresinol dimethyl ether and (−)-deoxysikkimotoxin. cdnsciencepub.com Its isomer, 2-iodo-4,5-dimethoxybenzaldehyde (B1624881), has been instrumental in the total synthesis of various 3,4-unsubstituted coumarins. mdpi.comresearchgate.net These coumarins are a class of natural products known for a wide range of biological activities, including antimalarial, antioxidant, anti-inflammatory, and antitumor properties. researchgate.net Furthermore, derivatives of related iodo-dimethoxybenzaldehydes have been explored for their potential antimicrobial, anticancer, and neuroprotective effects. ontosight.ai There is also emerging research into the use of diiodo-containing compounds derived from these precursors as contrast agents for enhanced mammography. mu-varna.bg

In the field of materials science , the functional groups on this compound allow it to be a precursor for functional materials. ontosight.ai A significant emerging application is in the synthesis of Metal-Organic Frameworks (MOFs). The related compound 2-iodo-3,5-dimethoxybenzaldehyde (B3386212) can coordinate with transition metals, like copper (Cu²⁺), to form these highly porous and structured materials, which have applications in gas storage, catalysis, and separation.

Table 2: Applications of this compound and Related Isomers

| Application Area | Synthesized Compound Class | Potential Use | Reference |

|---|---|---|---|

| Medicinal Chemistry | Aryltetralin Lignans | Biologically active natural products | cdnsciencepub.com |

| Medicinal Chemistry | Coumarins | Antitumor, antioxidant, antimalarial agents | researchgate.net |

| Medicinal Chemistry | Diiodo-compounds | Radiopaque contrast agents | mu-varna.bg |

| Materials Science | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis |

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring

The synthesis and transformation of this compound require precise structural confirmation. Standard spectroscopic techniques are routinely used for the characterization of intermediates and final products. These include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.netrsc.org High-Resolution Mass Spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized molecules with high accuracy. rsc.org For crystalline products, X-ray diffraction provides unambiguous determination of the molecular structure, including the configuration around double bonds and the conformation of the molecule in the solid state. researchgate.net

A future direction in this area is the implementation of advanced spectroscopic techniques for real-time reaction monitoring, often referred to as Process Analytical Technology (PAT). While current literature primarily reports on the post-synthesis characterization of products, the principles of PAT could be applied to optimize reactions involving this compound. researchgate.netrsc.orgmu-varna.bg Techniques like in-situ FTIR or Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. This allows for precise determination of reaction endpoints, identification of kinetic behavior, and detection of transient intermediates or byproducts, leading to improved process control, higher yields, and enhanced safety.

Sustainable Synthesis and Process Intensification Strategies

There is a significant drive towards developing more sustainable and intensified manufacturing processes in the chemical industry. This is particularly relevant for the synthesis of pharmaceutical intermediates like this compound.

Sustainable synthesis , or green chemistry, aims to reduce the environmental impact of chemical processes. This includes using less toxic reagents, minimizing waste, and employing catalytic methods over stoichiometric ones. ijstr.orggoogle.com For instance, replacing highly toxic reagents like dimethyl sulfate (B86663) with greener methylating agents like dimethyl carbonate is a key strategy. google.com The development of metal-free catalytic systems, such as the I₂/TBHP reagent combination, aligns with the principles of sustainable chemistry by avoiding heavy metal waste streams. researchgate.net Research efforts are explicitly aimed at proposing new, environmentally sound methods for the synthesis of iodo-containing compounds. mu-varna.bg

Process intensification involves developing smaller, more efficient, and often continuous manufacturing processes. A prime example is the use of continuous flow reactors for the synthesis of iodo-benzaldehyde derivatives. Flow chemistry offers superior heat and mass transfer, allowing for better temperature control, reduced reaction times, and safer handling of reactive intermediates. ethernet.edu.et The scalability of these processes has been demonstrated, with methods like the NIS/TFA iodination scaling to kilogram quantities in continuous flow reactors, significantly reducing reaction times compared to batch processing. These advanced manufacturing technologies are crucial for making the production of complex molecules like this compound and its derivatives more efficient, cost-effective, and environmentally friendly. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.